molecular formula C10H14O B1266538 2-Methyl-2-phenylpropan-1-ol CAS No. 2173-69-5

2-Methyl-2-phenylpropan-1-ol

Cat. No.: B1266538
CAS No.: 2173-69-5
M. Wt: 150.22 g/mol
InChI Key: ZVSCENGNXWPDPL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methyl-2-phenylpropan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can act as a substrate for alcohol dehydrogenase, leading to its oxidation and subsequent metabolic processing .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell . Furthermore, this compound can affect cell signaling pathways by interacting with membrane receptors and intracellular signaling molecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress . These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels within the cell . The compound’s interaction with alcohol dehydrogenase also plays a crucial role in its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The compound’s activity and function can be influenced by its localization within these compartments. For instance, its presence in the mitochondria can affect mitochondrial metabolism and energy production . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-methyl-2-phenylpropan-1-ol involves the reaction of benzylmagnesium chloride with acetone in a Grignard reaction. This process typically requires an inert atmosphere and anhydrous conditions to prevent the reaction from being quenched by moisture .

Industrial Production Methods

In industrial settings, this compound can be produced through the reduction of isobutyrophenone using hydrogen gas and a precious metal catalyst under high pressure . This method is advantageous due to its high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-2-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavorings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-phenylpropan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

2-methyl-2-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSCENGNXWPDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277149
Record name 2-methyl-2-phenylpropan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173-69-5
Record name β,β-Dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 956
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methyl-2-phenyl-1-propanol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=956
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Record name 2-methyl-2-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-methyl-2-phenylpropionate (XXXVIII, 4.50 g, 23.5 mmol) is added to lithium aluminum hydride (0.908 g, 23.5 mmol) in dry ether (100 ml) cooled at 0°. After stirring for 2.5 hr, the mixture is quenched by adding, successively, water (1 ml), aqueous sodium hydroxide (15%, 1 ml) and water (3 ml). After stirring for several minutes, the solids are filtered off and washed well with ether. The filtrate is washed twice with saline and the organic phase is separated, dried over magnesium sulfate and concentrated to give 2-methyl-2-phenylpropanol (XLV), NMR (CDCl3) 1.34, 3.62, 3.71, 7.22 and 7.31-7.41 δ.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.908 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-2-phenyl-propionic acid (82 g, 0.5 mol) in THF (200 mL) was added dropwise borane-dimethyl sulfide (2M, 100 mL) at 0-5° C. The mixture was stirred at this temperature for 30 min and then heated at reflux for 1 h. After cooling, methanol (150 mL) and water (50 mL) were added. The mixture was extracted with EtOAc (100 mL×3), and the combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated to give 2-methyl-2-phenyl-propan-1-ol as an oil (70 g, 77%).
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (1.71 g) in tetrahydrofuran (50 ml) was dropwise added a solution of methyl 2-methyl-2-phenylpropionate (7.97 g) in tetrahydrofuran (20 ml) under ice cooling and the mixture was stirred at room temperature for 30 minutes. To the reaction solution was dropwise added water and then a saturated aqueous solution of sodium bicarbonate, and the solution was extracted with ether. The ehter layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resultant residue was subjected to silica gel (100 g) column chromatography. Elution with a mixture solution of hexane-ethyl acetate (2:1) gave 6.32 9 of 2-methyl-2-phenylpropanol.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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